6-Chloro-7-deazapurine-beta-D-riboside
CAS No.: 16754-80-6
VCID: VC0015040
Molecular Formula: C₁₁H₁₂ClN₃O₄
Molecular Weight: 285.68 g/mol
* For research use only. Not for human or veterinary use.
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Description | 6-Chloro-7-deazapurine-β-D-riboside is a nucleoside derivative with antifungal activity . Also known as (2R,3R,4S,5R)-2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, it has a molecular formula of C11H12ClN3O4 and a molecular weight of 285.68 g/mol . It functions as an adenosine kinase inhibitor . Other names for 6-Chloro-7-deazapurine-β-D-riboside include 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE and 6-Chloro-7-deazapurine-|A-D-riboside . A similar compound, 6-Chloro-7-deazapurine-Alpha-D-riboside, shares the same molecular formula and weight but has a different CAS number (120401-32-3) . Researchers have explored 7-deazaadenosine and pyrazolo[3,4-d]pyrimidine riboside analogues with modifications at the C7 and N6 positions to modulate GPCR affinity . |
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CAS No. | 16754-80-6 |
Product Name | 6-Chloro-7-deazapurine-beta-D-riboside |
Molecular Formula | C₁₁H₁₂ClN₃O₄ |
Molecular Weight | 285.68 g/mol |
IUPAC Name | 2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2 |
Standard InChIKey | BFDDOTZWMOKUCD-UHFFFAOYSA-N |
SMILES | C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |
Canonical SMILES | C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |
Synonyms | 4-chloro-7-β-D-ribofuranosyl-7H-Pyrrolo[2,3-d]pyrimidine; 4-Chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine; 6-Chloro-9-(β-D-ribofuranosyl)-7-deazapurine; 6-Deamino-6-chlorotubercidin; NSC 101161; |
PubChem Compound | 512127 |
Last Modified | Sep 14 2023 |
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